![molecular formula C17H15N5O4 B12606412 3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid CAS No. 649774-22-1](/img/structure/B12606412.png)
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid is a complex organic compound that features a tetrazole ring, a phenoxy group, and a benzoic acid moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-(2H-tetrazol-5-yl)methylphenol with 2-bromoacetamide to form an intermediate, which is then reacted with 3-aminobenzoic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and amido groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial, anticancer, and anti-tuberculosis activities.
Medicine: Investigated for its potential use as a drug due to its bioisosteric properties.
作用機序
The mechanism of action of 3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid involves its interaction with various molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to a range of biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-[(2H-Tetrazol-5-yl)methyl]phenoxyacetic acid: Similar structure but lacks the benzoic acid moiety.
2-(4-[(2H-Tetrazol-5-yl)methyl]phenoxy)acetamide: Similar structure but lacks the benzoic acid moiety.
Uniqueness
3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid is unique due to the presence of both the tetrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties.
特性
CAS番号 |
649774-22-1 |
|---|---|
分子式 |
C17H15N5O4 |
分子量 |
353.33 g/mol |
IUPAC名 |
3-[[2-[4-(2H-tetrazol-5-ylmethyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H15N5O4/c23-16(18-13-3-1-2-12(9-13)17(24)25)10-26-14-6-4-11(5-7-14)8-15-19-21-22-20-15/h1-7,9H,8,10H2,(H,18,23)(H,24,25)(H,19,20,21,22) |
InChIキー |
DDWPHBYROLOOIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)CC3=NNN=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


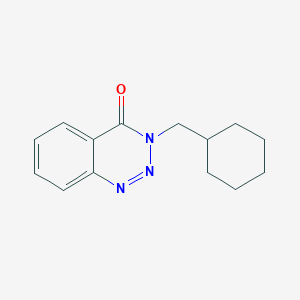
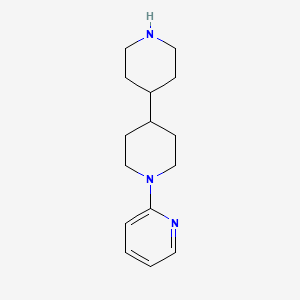
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)
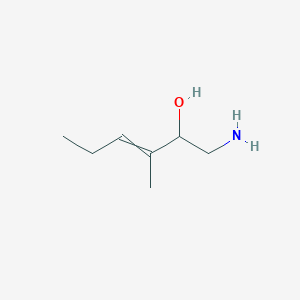


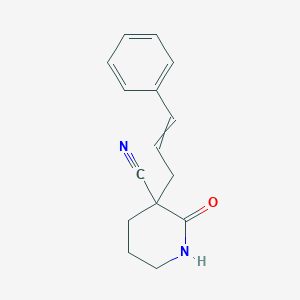
![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)
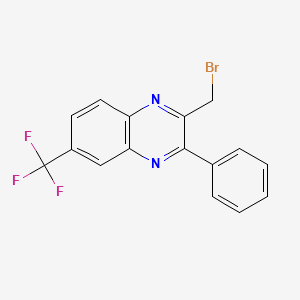
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)
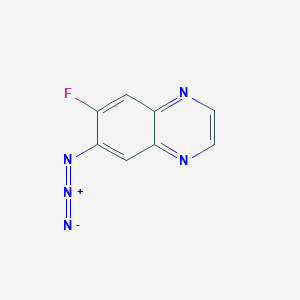
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)

![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
